1,4-Bis(4-methoxyphenyl)buta-1,3-diene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-methoxy-4-[(1E,3E)-4-(4-methoxyphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-14H,1-2H3/b5-3+,6-4+ |
InChI Key |
OTJAKIZOANJRSA-GGWOSOGESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Significance of Conjugated Diene Systems in Modern Chemistry and Materials Science
Conjugated diene systems are organic compounds characterized by alternating double and single bonds. jove.com This arrangement allows for the interaction of p-orbitals across the single bonds, creating a delocalized π-electron system that extends over multiple atoms. jove.comuniversalclass.comyoutube.com This electron delocalization is a key feature that distinguishes conjugated dienes from isolated dienes (where double bonds are separated by two or more single bonds) or cumulated dienes (where double bonds share a common atom). jove.comyoutube.com
The delocalization of π electrons imparts increased stability to the molecule compared to non-conjugated systems. universalclass.com This enhanced stability and the unique electronic structure of conjugated systems are fundamental to their diverse roles in chemistry and materials science. They are crucial components in a variety of organic reactions, most notably the Diels-Alder reaction, a powerful tool for forming six-membered rings in synthetic chemistry. utexas.edu Furthermore, the extended π-systems in conjugated molecules are responsible for their ability to absorb and emit light, making them essential chromophores in dyes, pigments, and photofunctional materials. In materials science, this property is exploited in the design of organic semiconductors, conducting polymers, and materials for optoelectronic devices. lamission.edu
Historical Trajectory and Initial Research Context of 1,4 Bis 4 Methoxyphenyl Buta 1,3 Diene
The study of 1,4-diarylbutadienes dates back to the early 20th century, with initial research focused on the synthesis and characterization of novel conjugated systems. An early reference related to the synthesis of 1,4-Bis(4-methoxyphenyl)buta-1,3-diene appears in the work of Rotarski in 1908. nih.gov Later, systematic investigations into the synthesis and properties of various 1,4-diarylbutadienes were conducted to understand the influence of different aromatic substituents on the conjugated system. A 1951 study by Israelashvili et al. explored the synthesis of diarylbutadienes with extended aromatic systems, contributing to the foundational knowledge of this class of compounds. acs.org This early research was primarily driven by a fundamental interest in organic synthesis and the structure-property relationships of conjugated molecules.
Current Research Landscape and Emerging Scientific Interest
In recent years, interest in 1,4-Bis(4-methoxyphenyl)buta-1,3-diene has shifted from fundamental synthesis to its application in materials science. A primary driver of this renewed interest is its utility as a building block for more complex functional materials. nih.gov Researchers have identified it as a key intermediate in the synthesis of specialized polymers and liquid crystals. nih.gov
A significant area of emerging interest is the compound's solid-state photophysical properties. It has been shown to exhibit a notable blue emission in its crystalline form, a characteristic that is highly sought after for applications in organic electronics. nih.gov This fluorescence suggests potential uses in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The methoxy (B1213986) groups on the phenyl rings play a crucial role in modulating the electronic properties and influencing the solid-state packing of the molecules, which in turn affects their emissive behavior. nih.gov The broader structural motif of methoxyphenyl-substituted butadienes is also being explored in the development of functionalized elastomers through copolymerization, indicating a wider interest in this class of monomers for advanced polymer synthesis. mdpi.com
Overview of Key Research Areas and Objectives for 1,4 Bis 4 Methoxyphenyl Buta 1,3 Diene
Established Reaction Pathways for this compound Synthesis
The construction of the 1,4-diaryl-1,3-butadiene scaffold can be achieved through several reliable synthetic routes. These pathways primarily involve the formation of the diene's carbon-carbon double bonds from carbonyl and organophosphorus precursors or the coupling of smaller unsaturated fragments.
Wittig-Type Condensations (e.g., Horner–Wadsworth–Emmons Variant)
The Horner–Wadsworth–Emmons (HWE) reaction, a prominent variation of the Wittig reaction, is a highly effective method for the synthesis of this compound. wikipedia.orgnih.gov This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic but less basic than the corresponding Wittig ylide, to react with an aldehyde or ketone. wikipedia.org A key advantage of the HWE reaction is that its dialkylphosphate byproduct is water-soluble and easily removed during aqueous workup. wikipedia.org
The synthesis of (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene has been specifically accomplished using an HWE approach. nih.gov The process involves the reaction of diethyl-4-methoxybenzylphosphonate with 4-methoxycinnamaldehyde (B120730). The phosphonate is first deprotonated with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like dimethylformamide (DMF) to generate the nucleophilic carbanion. The subsequent addition of 4-methoxycinnamaldehyde leads to the formation of the desired diene. nih.gov This method generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Diethyl-4-methoxybenzylphosphonate | 4-Methoxycinnamaldehyde | Potassium tert-butoxide | Dimethylformamide (DMF) | (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene | nih.gov |
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Hiyama Coupling in related butadienes)
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the C-C bonds necessary for the 1,4-diaryl-1,3-butadiene framework. nih.govresearchgate.net Among these, the Hiyama coupling, which involves the reaction of an organosilane with an organic halide, has been developed for the stereoselective synthesis of 1,4-disubstituted buta-1,3-dienes. nih.govwikipedia.org
The Hiyama coupling mechanism relies on the activation of the C-Si bond, typically by a fluoride (B91410) source or base, to form a hypervalent silicon species that facilitates transmetalation to the palladium(II) center. organic-chemistry.orgcore.ac.uk A general approach for synthesizing (E,E)-1,4-disubstituted buta-1,3-dienes involves the palladium-catalyzed reaction between a 1-(triethoxysilyl)buta-1,3-diene and an aryl iodide. nih.gov This methodology offers a route to unsymmetrical dienes with high stereoselectivity. nih.gov
Another relevant palladium-catalyzed method is the Heck reaction, which can form (1E,3E)-1,4-diarylbuta-1,3-dienes through the intermolecular reaction of olefins and β-bromostyrenes. nih.govnih.gov This approach, promoted by catalysts like a μ-OMs palladium–dimer complex, demonstrates good chemical selectivity and tolerance for various functional groups. nih.govnih.gov
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Key Features | Reference |
|---|---|---|---|---|---|
| Hiyama Coupling | 1-(Triethoxysilyl)buta-1,3-diene | Aryl iodide | [Pd₂(dba)₃], TBAF (activator) | Stereoselective synthesis of (E,E)-dienes | nih.gov |
| Heck Reaction | β-Bromostyrene | Olefin (e.g., Styrene) | μ-OMs palladium–dimer complex | Good yields, excellent stereoselectivity for (1E,3E)-isomers | nih.govnih.gov |
Stereoselective Synthesis of 1,4-Disubstituted Buta-1,3-dienes
Controlling the geometry of the double bonds in 1,4-disubstituted buta-1,3-dienes is crucial, as the stereochemistry significantly influences the material's physical and biological properties. nih.gov Consequently, numerous stereoselective synthetic methods have been developed.
Copper-Catalyzed Hydroboration of 1,3-Enynes as Precursors
A modern approach to stereodefined dienes involves the use of 1,3-enynes as precursors. Copper-catalyzed hydroboration of 1,3-enynes provides a chemo-, regio-, and stereoselective route to borylated 1,3-dienes. nih.govnih.govacs.org These borylated intermediates are highly versatile and can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to install a second substituent, thereby forming the 1,4-disubstituted buta-1,3-diene skeleton.
Specifically, a copper-catalyzed system using reagents such as copper(I) acetate (B1210297) (CuOAc), a ligand like Xantphos, and pinacolborane (HBpin) can selectively install a boryl group on the internal carbon of the alkyne moiety within the 1,3-enyne. nih.govnih.gov This method yields 2-boryl-1,3-dienes with excellent Z:E selectivity, providing access to previously elusive intermediates. nih.govnih.govacs.org The mild conditions and use of commercially available reagents make this an attractive strategy. nih.gov
Approaches to (1E,3E)-Diene Isomers
Achieving the all-trans or (1E,3E) configuration is a common objective in the synthesis of 1,4-diarylbuta-1,3-dienes. Several of the aforementioned methods are particularly well-suited for this purpose.
Horner-Wadsworth-Emmons Reaction : As noted, the HWE reaction generally provides the (E)-alkene as the major product due to thermodynamic control during the elimination of the oxaphosphetane intermediate. wikipedia.org The synthesis of this compound via this route yields the (1E,3E) isomer. nih.gov
Palladium-Catalyzed Heck Reaction : The intermolecular Heck reaction between olefins and β-bromostyrenes has been shown to produce (1E,3E)-1,4-diarylbuta-1,3-dienes with high stereoselectivity. nih.govnih.gov
Palladium-Catalyzed Hiyama Coupling : Methodologies have been specifically developed using Hiyama coupling to produce unsymmetrical (1E,3E)-1,4-disubstituted 1,3-dienes. nih.gov
These methods provide a robust toolkit for chemists to selectively synthesize the (1E,3E) isomer of this compound and related derivatives.
Functionalization and Derivatization Approaches
The conjugated π-system of this compound serves as a versatile scaffold for further functionalization and derivatization. The reactivity of the diene moiety allows for a variety of transformations, leading to more complex molecules. nih.gov
Transition metal catalysis is a primary tool for diene functionalization. Copper-catalyzed reactions, for instance, can be used for hydrofunctionalization, borofunctionalization, and difunctionalization (such as diamination) of 1,3-dienes. acs.org Similarly, palladium-catalyzed reactions enable the 1,4-difunctionalization of the diene system. nih.govscispace.com These reactions can introduce two new carbon-carbon bonds across the diene in a single step, efficiently building molecular complexity. nih.gov For example, a palladium-catalyzed three-component reaction of 1,3-dienes with aryl diazonium salts and arylboronic acids can achieve vicinal diarylation of the terminal double bond. acs.org
The diene can also participate as a 4π component in cycloaddition reactions. A nitrone cycloaddition with a 1,4-disubstituted-buta-1,3-diene has been used as a key step in the synthesis of complex heterocyclic structures like indolizidine alkaloids. rsc.org This highlights the utility of the diene scaffold in accessing diverse molecular architectures. Furthermore, functional groups can be incorporated into the starting materials prior to diene synthesis, as seen in the copolymerization of 1,3-butadiene (B125203) with the polar monomer 2-(4-methoxyphenyl)-1,3-butadiene to produce functionalized elastomers. mdpi.com
Theoretical and Computational Chemistry Studies on 1,4 Bis 4 Methoxyphenyl Buta 1,3 Diene
Electronic Structure Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for medium to large organic molecules.
The first step in any computational analysis is the determination of the molecule's stable three-dimensional structure. DFT-based geometry optimization is employed to find the minimum energy conformation of the molecule. For 1,4-Bis(4-methoxyphenyl)buta-1,3-diene, the key structural features include the planarity of the butadiene backbone and the rotational freedom of the methoxyphenyl groups.
Experimental X-ray crystallography data for (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene confirms that the molecule is located on an inversion center, and in the crystal, molecules are arranged in a herringbone motif. The butadiene core is planar, a common feature for conjugated systems that maximizes π-orbital overlap. Computational geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), is expected to reproduce these experimental findings with high accuracy. Studies on the parent compound, 1,4-diphenyl-1,3-butadiene, have shown that DFT calculations can accurately predict the bond lengths and angles of the conjugated system. aip.org
A critical aspect of the geometry is the conformational preference around the central C-C single bond of the butadiene moiety. Diarylbutadienes can exist in s-trans (transoid) and s-cis (cisoid) conformations. Computational studies on similar 1,5-diaryl derivatives have utilized NMR spectroscopy combined with quantum chemical calculations to establish the predominant conformers in solution. nih.gov For this compound, the s-trans conformer is expected to be significantly more stable due to reduced steric hindrance between the bulky methoxyphenyl groups, a finding that would be confirmed by DFT energy calculations of the different conformers.
| Parameter | Method | Finding |
| Molecular Symmetry | X-ray Crystallography | Molecule located on an inversion center. |
| Conformation | DFT (predicted) | The s-trans conformer is the energetic minimum due to lower steric hindrance. |
| Planarity | X-ray & DFT | The π-conjugated butadiene backbone is highly planar to maximize orbital overlap. |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. mdpi.com
Computational studies on related diphenyl polyenes have systematically investigated these properties. researchgate.net For instance, DFT calculations on 1,4-diphenyl-1,3-butadiene provide a benchmark for understanding the electronic effects of substituents.
| Compound | Method | Calculated HOMO-LUMO Gap (eV) |
| 1,4-diphenyl-1,3-butadiene (analog) | DFT | ~3.0 - 3.2 eV |
| This compound | DFT (Predicted) | < 3.0 eV (due to electron-donating methoxy (B1213986) groups) |
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. aip.org While experimental ¹H NMR data for this compound has been reported, theoretical calculations would allow for a detailed assignment of each signal and a deeper understanding of how the electronic environment around each nucleus is influenced by the molecular structure. nih.gov The accuracy of these predictions depends heavily on the chosen functional and basis set, and often a scaling factor is applied to better match experimental values. aip.org
UV-Vis Maxima: The electronic absorption properties are directly related to the HOMO-LUMO gap. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.net For this compound, the primary absorption band corresponds to the π → π* transition. TD-DFT calculations on the parent 1,4-diphenyl-1,3-butadiene show a strong absorption maximum (λmax) in the UV region. researchgate.net Due to the electron-donating effect of the two methoxy groups, which narrows the HOMO-LUMO gap, the λmax for this compound is expected to be red-shifted (a bathochromic shift) to a longer wavelength compared to its unsubstituted counterpart. acs.org
| Spectroscopic Parameter | Method | Expected/Reported Value |
| ¹H NMR Chemical Shifts | Experimental | δ 7.35-7.33 (m, 4H, ArH), 7.21 (dd, 1H, vinyl-H), 6.92 (d, 1H, ArH), 6.86 (d, 1H, ArH), 6.64 (d, 1H, vinyl-H). nih.gov |
| ¹³C NMR Chemical Shifts | DFT/GIAO (Predicted) | Aromatic and vinylic carbons would appear in the δ 110-140 ppm range, with methoxy carbons around δ 55 ppm. |
| UV-Vis λmax | TD-DFT (Predicted) | Red-shifted compared to 1,4-diphenyl-1,3-butadiene due to methoxy groups. |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for finding stationary points on a potential energy surface (like minimum energy structures), it does not inherently capture the dynamic nature of molecules at finite temperatures. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. rsc.org This technique is particularly useful for exploring the conformational space of flexible molecules like this compound. rsc.org
An MD simulation can reveal:
Conformational Dynamics: How the molecule transitions between different rotational isomers (rotamers) of the phenyl rings and the butadiene backbone.
Preferred Conformations: The probability of finding the molecule in certain conformations at a given temperature, providing a more realistic picture than a static geometry optimization.
Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the molecular conformation adapts to its environment.
Predictive Modeling of Reactivity and Selectivity
Conceptual DFT provides a framework for quantifying chemical reactivity using various indices derived from the electronic density. nih.gov These descriptors can predict how a molecule will behave in a chemical reaction without explicitly simulating the reaction pathway. researchgate.net
Key reactivity indices include:
Electrophilicity (ω) and Nucleophilicity (N): These global indices predict whether a molecule will act as an electron acceptor (electrophile) or electron donor (nucleophile) in a polar reaction. The conjugated π-system of this compound makes it a potential nucleophile, especially in reactions like Diels-Alder cycloadditions. nih.gov
Fukui Functions (f(r)): These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. By calculating the Fukui functions, one can predict the regioselectivity of reactions. For the target molecule, these functions would likely highlight the butadiene carbons as the primary sites for electrophilic attack.
These theoretical indices are calculated from the energies of the neutral, anionic, and cationic species, which are readily obtained from DFT calculations. dergipark.org.tr They provide a powerful, predictive model for understanding the chemical behavior of this compound in various organic transformations. nih.gov
Advanced Applications of 1,4 Bis 4 Methoxyphenyl Buta 1,3 Diene in Functional Materials Science
Polymer Science and Engineering Applications
1,4-Bis(4-methoxyphenyl)buta-1,3-diene, with its rigid, conjugated core and functionalizable methoxy-substituted phenyl rings, serves as a valuable building block in the synthesis of advanced polymeric materials. Its unique structure allows for its incorporation into polymer chains, imparting specific optical, electronic, and thermal properties.
Role as a Monomer for Polymer Synthesis
This compound can function as a monomer in various polymerization reactions. Its conjugated diene system is susceptible to addition polymerization, while the phenyl rings can be involved in condensation or cross-coupling polymerization techniques. The presence of the two methoxyphenyl groups significantly influences the reactivity of the diene and the properties of the resulting polymer.
Research has demonstrated the utility of this compound as an intermediate in the preparation of polymers. psu.edursc.orgnih.gov While it can be homopolymerized, it is often of greater interest as a comonomer. For instance, in copolymerizations with more common monomers like styrene (B11656) or butadiene, the incorporation of this compound can be used to tailor the properties of the final material, such as increasing its refractive index, enhancing its thermal stability, or introducing photoresponsive behavior.
A key aspect of using this compound as a monomer is the potential to create polymers with a high degree of structural regularity. The stereochemistry of the butadiene backbone (1,4-cis, 1,4-trans, or 1,2-vinyl addition) can be controlled through the choice of polymerization technique and catalyst, leading to materials with distinct macroscopic properties.
Synthesis of Polymers with Controlled Microstructure (e.g., Polybutadiene (B167195) Rubbers in analogues)
The synthesis of polybutadiene rubbers with controlled microstructure is a cornerstone of industrial polymer chemistry, and the principles can be extended to analogues like polymers derived from this compound. The microstructure of polybutadiene, specifically the ratio of cis-1,4, trans-1,4, and 1,2-vinyl units, dictates its physical properties, such as elasticity and glass transition temperature.
By analogy, the polymerization of this compound can be controlled to favor a specific isomeric incorporation. For instance, coordination catalysts, often based on transition metals like neodymium or cobalt, are known to produce polybutadienes with very high cis-1,4 content, which is desirable for high-performance rubbers. nih.govbohrium.com Anionic polymerization, initiated by organolithium compounds, allows for fine control over the microstructure by the addition of polar modifiers. mdpi.com In non-polar solvents, anionic polymerization of butadiene typically yields a mix of cis, trans, and vinyl units, while the addition of polar ethers or amines increases the proportion of 1,2-vinyl units. mdpi.com
The large, rigid methoxyphenyl substituents on the this compound monomer would sterically hinder certain modes of addition, likely favoring 1,4-incorporation to create a more linear and rigid polymer chain. The specific catalyst or initiator system employed would be crucial in determining the precise stereochemistry of the resulting polymer. Research on the copolymerization of a similar polar monomer, 2-(4-methoxyphenyl)-1,3-butadiene (2-MOPB), with 1,3-butadiene (B125203) using cobalt complexes has shown that polar functional groups can be successfully incorporated into a polybutadiene backbone while maintaining high cis-1,4 selectivity. nih.govdntb.gov.uamdpi.com This demonstrates the feasibility of creating functionalized polybutadienes with controlled microstructures, where the functional monomer imparts desirable properties like improved surface adhesion. dntb.gov.uamdpi.com
Table 1: Influence of Polymerization Method on Polybutadiene Microstructure (Analogous Control)
| Polymerization Method | Typical Initiator/Catalyst | Predominant Microstructure | Resulting Properties |
| Anionic | n-Butyllithium in non-polar solvent | Mix of 1,4-cis, 1,4-trans, 1,2-vinyl | General purpose rubber |
| Anionic with Polar Modifier | n-Butyllithium with THF or TMEDA | High 1,2-vinyl | Higher glass transition temp., suitable for tire treads |
| Coordination | Neodymium-based Ziegler-Natta | High 1,4-cis | Excellent elasticity, low hysteresis |
| Coordination | Cobalt-based | High 1,4-cis | High performance tires |
This table illustrates the principles of microstructure control in polybutadiene, which are applicable by analogy to polymers synthesized from this compound.
Development of π-Conjugated Polymeric Systems
The extended π-system of this compound, encompassing the two phenyl rings and the butadiene bridge, makes it an excellent candidate for the development of π-conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
When incorporated into a polymer backbone, for example through Heck or Suzuki cross-coupling reactions of a halogenated derivative, the this compound unit can effectively extend the conjugation length of the polymer chain. This extended conjugation leads to a smaller HOMO-LUMO gap, resulting in the absorption and emission of light at longer wavelengths. The methoxy (B1213986) groups act as electron-donating substituents, which can further tune the electronic properties of the polymer and enhance its solubility in organic solvents, facilitating processing.
The planarity and rigidity of the this compound unit contribute to strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in electronic devices. The photophysical properties of such polymers, including their fluorescence quantum yield and emission color, can be finely tuned by copolymerizing the diarylbutadiene monomer with other aromatic or heteroaromatic units. The parent compound is known to exhibit blue emission in the solid state, suggesting that polymers incorporating this unit could be developed as blue-light-emitting materials, which are highly sought after for display and lighting applications. nih.gov
Liquid Crystalline Materials Development
The rigid, rod-like structure of this compound makes it a suitable core structure, or mesogen, for the design of liquid crystalline materials. These materials combine the fluidity of liquids with the long-range order of crystalline solids, leading to unique anisotropic properties that are exploited in display technologies and optical sensors.
Intermediate in Liquid Crystal Synthesis
This compound serves as a key intermediate in the synthesis of more complex liquid crystal molecules. psu.edursc.orgnih.gov Its synthesis can be achieved through methods like the Wadsworth-Emmons reaction, which allows for the stereoselective formation of the desired (E,E)-isomer, crucial for achieving a linear molecular shape necessary for liquid crystallinity. psu.edu
Starting from this compound, further chemical modifications can be performed on the terminal phenyl rings to introduce functional groups that promote mesophase formation. Typically, this involves the attachment of flexible alkyl or alkoxy chains at one end and a polar group, such as a cyano (-CN) or a halogen, at the other. These terminal groups are essential for fine-tuning the melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and the type of liquid crystalline phase (e.g., nematic, smectic).
For example, a series of mesogenic (E,E)-1,4-diarylbuta-1,3-dienes have been synthesized where one phenyl ring bears a long alkoxy chain (e.g., hexyloxy) and the other bears a cyano group. psu.edursc.org These compounds were found to exhibit nematic and, for longer chain homologues, smectic A and B phases. psu.edu The high birefringence and low viscosity of these materials make them promising components for liquid crystal display (LCD) mixtures. psu.edursc.org
Structure-Mesogenic Property Relationships
The relationship between the molecular structure of 1,4-diarylbuta-1,3-diene derivatives and their liquid crystalline (mesogenic) properties is a key area of research. Several structural features are critical in determining the stability and type of mesophase formed:
Rigid Core: The central 1,4-diphenylbuta-1,3-diene unit provides the necessary rigidity and linearity (anisotropy) for the formation of liquid crystalline phases. The conjugated system contributes to strong intermolecular attractive forces (van der Waals and π-π interactions) that favor parallel alignment of the molecules.
Terminal Groups: The nature of the terminal groups has a profound impact on the mesogenic properties.
Flexible Chains: Long, flexible alkyl or alkoxy chains (e.g., -OCnH2n+1) attached to one of the phenyl rings lower the melting point and promote the formation of more ordered smectic phases through micro-segregation of the aliphatic chains and aromatic cores.
Polar Groups: A strong polar group, such as a cyano (-CN) group, at the other terminus increases the molecular dipole moment. This enhances the thermal stability of the nematic phase due to strong dipole-dipole interactions. It has been observed that for 1,4-diarylbuta-1,3-diene derivatives, the persistence of the nematic phase is greatest when a cyano group is present. psu.edu
Stereochemistry: The (E,E)-stereochemistry of the double bonds is essential. The (E,Z)-isomer is not mesogenic because its bent shape disrupts the parallel molecular alignment required for liquid crystal formation. psu.edu
Table 2: Mesogenic Properties of Selected (E,E)-1-(4-Alkoxyphenyl)-4-(4-cyanophenyl)buta-1,3-dienes
| Alkoxy Chain (R) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Mesophase Type(s) |
| Methoxy (CH₃O-) | 165 | 179 | Nematic |
| Butoxy (C₄H₉O-) | 118 | 165 | Nematic |
| Hexyloxy (C₆H₁₃O-) | 108 | 157 | Nematic, Smectic B |
| Octyloxy (C₈H₁₇O-) | 102 | 154 | Nematic, Smectic A, Smectic B |
Data derived from studies on analogous 1,4-diarylbuta-1,3-diene systems. The table illustrates how increasing the length of the flexible alkoxy chain influences the transition temperatures and promotes the formation of smectic phases.
This systematic variation of the molecular structure allows for the rational design of this compound derivatives with specific, targeted liquid crystalline properties for advanced materials applications.
Chromophores and Optoelectronic Device Applications
This compound is a conjugated organic molecule whose structure, featuring a central butadiene bridge flanked by two methoxy-substituted phenyl rings, endows it with significant potential in the field of functional materials. The extended π-electron system, coupled with the electron-donating nature of the methoxy groups, makes it an interesting chromophore for various optoelectronic applications.
Solid-State Blue Emission Properties
A notable characteristic of this compound is its ability to exhibit blue emission in the solid state. nih.gov This property is of significant interest for the development of organic light-emitting diodes (OLEDs) and other solid-state lighting technologies. The emission behavior of organic molecules in the condensed phase is often hampered by aggregation-caused quenching (ACQ), where close intermolecular interactions provide non-radiative decay pathways. rsc.org
However, the specific crystal packing of this compound mitigates this effect. X-ray crystallography reveals that the molecules are arranged in a herringbone motif in the crystal lattice. nih.gov This edge-to-face packing arrangement can help to reduce strong π–π stacking interactions between adjacent molecules, which are often responsible for quenching fluorescence in the solid state. nih.govrsc.org This structural feature is crucial for preserving the emissive properties of the chromophore, enabling its utility in solid-state devices.
Detailed crystallographic and thermal analysis provides further insight into its material properties. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 266.32 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 7.3543 Å, b = 6.2617 Å, c = 31.3872 Å |
| Volume (V) | 1445.39 ų |
| Molecules per unit cell (Z) | 4 |
Data sourced from reference nih.gov.
Table 2: Thermal Properties of this compound
| Property | Temperature |
|---|---|
| Melting Point | 237 °C |
| Sublimation Point | 246 °C |
Data sourced from reference nih.gov.
The development of materials like this compound is part of a broader effort to create efficient and color-tunable solid-state emissive fluorophores. Research on other aryl-substituted buta-1,3-diene derivatives has shown that the emission color can be tuned across the visible spectrum by modifying the substituents on the aryl groups. rsc.org
Design of Intramolecular Charge Transfer (ICT) Chromophores
The molecular architecture of this compound makes it a relevant model for the design of chromophores based on intramolecular charge transfer (ICT). The molecule has a symmetric Donor-π-Donor (D-π-D) structure, where the electron-donating methoxy groups (-OCH₃) serve as the donors and the buta-1,3-diene bridge acts as the conjugated π-system.
In an ICT process, photoexcitation promotes an electron from a donor part of a molecule to an acceptor part through a π-linker. nih.gov While this compound lacks a formal acceptor group, its D-π-D framework is a fundamental building block. By replacing one of the methoxyphenyl groups with an electron-accepting group, this symmetric molecule can be converted into a D-π-A push-pull chromophore, which is a common design for ICT-based functional dyes. mdpi.com
Furthermore, understanding the excited-state dynamics of such symmetric systems is crucial. In some ICT molecules, a process known as twisted intramolecular charge transfer (TICT) can occur, where rotation around single bonds in the excited state leads to a new, low-energy state that is often non-emissive. mdpi.com The study of the rigid, planar structure of this compound provides a baseline for understanding how conformational freedom and structural modifications influence the photophysical properties and the potential for ICT and TICT states in more complex derivatives. rsc.orgmdpi.com
Nonlinear Optical (NLO) Material Development
Organic materials with extended π-conjugation are prime candidates for nonlinear optical (NLO) applications due to the high mobility of their π-electrons. nih.govmdpi.com The delocalized electronic system in these molecules can be easily polarized by an external electric field, such as that from a high-intensity laser, leading to second- and third-order NLO phenomena. nih.gov
Derivatives of 1,4-diarylbuta-1,3-diene are known to be applied in the development of NLO materials. nih.gov The structure of this compound, with its long conjugated bridge and electron-donating terminal groups, is conducive to a large molecular hyperpolarizability (β), a key figure of merit for second-order NLO materials. The flow of electrons from the donor groups through the π-system creates the necessary electronic asymmetry in the presence of an electric field for NLO activity. nih.gov The synthesis of organic molecules with specific geometries and electronic characteristics is a key strategy for creating high-performance NLO materials for applications in optical data storage, image processing, and optical switching. nih.gov
Other Advanced Materials Applications (e.g., Fluorescent Probes, Electroluminescent Devices)
Beyond its direct application as a blue emitter, this compound serves as a valuable intermediate in the synthesis of more complex functional materials. nih.gov Its rigid, conjugated structure makes it an ideal building block for incorporation into polymers and liquid crystals. nih.gov When integrated into a polymer backbone, such chromophoric units can impart specific photophysical or electronic properties to the resulting macromolecule.
While specific studies detailing its use as a fluorescent probe are not prominent, its inherent solid-state fluorescence suggests potential in this area. Fluorescent probes often rely on changes in their emission properties in response to a specific analyte or environmental condition. The sensitivity of conjugated systems to their local environment could potentially be harnessed for sensing applications.
The compound's demonstrated blue emission is directly relevant to the fabrication of electroluminescent devices, particularly as a blue-emitting layer in OLEDs. The efficiency and stability of blue emitters remain a critical challenge in OLED technology, and the development of robust, solid-state emissive materials like this compound contributes to addressing this need. nih.govrsc.org
Supramolecular Chemistry and Solid State Phenomena of 1,4 Bis 4 Methoxyphenyl Buta 1,3 Diene
Molecular Self-Assembly and Crystal Engineering
The deliberate design and synthesis of molecules that spontaneously organize into well-defined, ordered structures is the essence of molecular self-assembly and crystal engineering. The compound (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene serves as a noteworthy example of how molecular symmetry and functional groups guide the formation of crystalline solids. nih.gov
X-ray crystallography has elucidated the precise solid-state arrangement of this compound, revealing a highly ordered structure. The molecule itself possesses an inversion center, contributing to a symmetrical packing in the crystal lattice. nih.gov In the solid state, these symmetrical molecules self-assemble into a distinct herringbone motif, a common packing arrangement for aromatic compounds. nih.gov This ordered arrangement is a direct consequence of the molecule's geometry and the energetic favorability of specific intermolecular interactions. The study of its crystal structure provides fundamental insights for the rational design of new materials, as it is a known intermediate in the synthesis of liquid crystals and polymers. nih.gov
Below are the crystallographic data for (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 266.32 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Not explicitly stated in the provided text |
| a | 7.3543 (3) Å |
| b | 6.2617 (3) Å |
| c | 31.3872 (13) Å |
| Volume (V) | 1445.39 (11) ų |
| Z (Molecules per unit cell) | 4 |
| Radiation | Mo Kα |
| Temperature | 293 K |
Data sourced from Narayan et al. nih.gov
Intermolecular Interactions in the Solid State (e.g., C-H...O, π-π Stacking)
The stability and structure of the crystalline lattice of 1,4-Bis(4-methoxyphenyl)buta-1,3-diene are governed by a network of non-covalent intermolecular interactions. These weak forces, including C-H...O and π-π stacking interactions, are crucial in directing the molecular packing.
The crystal structure analysis reveals that the molecules are packed in an edge-to-face orientation, characteristic of the herringbone arrangement. nih.gov This orientation is indicative of C-H...π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of an adjacent molecule's aromatic ring.
Template-Directed Reactions in Crystalline Environments
Template-directed solid-state reactions utilize the pre-organized arrangement of molecules within a crystal to control the regioselectivity and stereoselectivity of a chemical transformation. The regular, repeating structure of the crystalline lattice acts as a template, guiding the reaction pathway. For conjugated systems like butadienes, photochemical [2+2] cycloadditions are a classic example of such reactions. However, based on the available literature, there are no specific reports detailing template-directed reactions being carried out within the crystalline environment of this compound.
Future Research Directions and Outlook for 1,4 Bis 4 Methoxyphenyl Buta 1,3 Diene
Innovative Synthetic Methodologies
The future of synthesizing 1,4-Bis(4-methoxyphenyl)buta-1,3-diene and its derivatives lies in the development of more efficient, selective, and sustainable methods. While traditional methods like the Wittig reaction have been effective, emerging strategies promise to enhance yield, reduce waste, and allow for greater molecular complexity. researchgate.net
Future research could focus on palladium-catalyzed cross-coupling reactions, which have shown great promise for the modular assembly of complex butadiene motifs. researchgate.net Methodologies such as a chelate-controlled Heck-type approach could eliminate the need for pre-installed directing groups, proceeding under simpler conditions with broad functional group tolerance. researchgate.net The development of palladium-catalyzed three-component coupling strategies, involving the 1,4-difunctionalization of butadiene gas with appropriate aryl halides, presents a powerful route to construct carbon-carbon bonds from abundant starting materials. rsc.orgscispace.comnih.gov
Furthermore, exploring green chemistry principles could lead to novel protocols. For instance, adapting domino Knoevenagel–Michael reactions using natural deep eutectic solvents (NADES) as both catalyst and medium, potentially enhanced by microwave irradiation, could offer an environmentally benign and highly efficient synthetic route. mdpi.com Another avenue involves the dehydration of precursor alcohols under mild conditions, a method that has been applied to synthesize related phenyl-1,3-butadiene derivatives. mdpi.com The application of nickel-catalyzed additions to acetylene (B1199291) could also be explored as an alternative pathway to the core buta-1,3-diene structure. mdpi.com
Exploration of Novel Reactivity and Catalysis
The conjugated π-system of this compound is ripe for the exploration of novel chemical transformations and catalytic applications. Its reactivity extends beyond simple additions to the double bonds and includes intriguing photochemical behavior and potential as a ligand in catalysis.
The photochemistry of diarylbutadienes is a particularly rich area for future study. For related 1,4-diphenyl-1,3-butadienes, photoisomerization and photoaddition reactions have been observed to proceed through zwitterionic intermediates. nih.gov Investigating the specific photochemical pathways for the methoxy-substituted title compound could uncover new reactions and intermediates, potentially leading to applications in photofunctional materials or light-driven synthesis.
In catalysis, the diene moiety can act as a ligand for transition metals. The development of palladium-carbene catalytic systems has proven effective for reactions like the telomerization of butadiene, and similar principles could be applied to catalysts derived from or utilizing this compound. rsc.org Furthermore, its structural similarity to 1,4-diaza-1,3-butadienes, which are versatile ligands in coordination chemistry, suggests that the title compound could form novel organometallic complexes with unique catalytic properties. epa.govnih.gov The potential for this compound to participate in cycloaddition reactions, such as the Diels-Alder reaction, remains a compelling area for creating complex cyclic structures. researchgate.netresearchgate.net
Integration with Emerging Advanced Characterization Techniques
A deeper understanding of the structure-property relationships of this compound and its derivatives will be achieved by integrating classical characterization methods with advanced analytical techniques. Single-crystal X-ray diffraction has already provided detailed structural information for the title compound, revealing a herringbone packing motif in the solid state. nih.govumsl.edu
Future work should leverage emerging techniques to probe its dynamic and electronic properties. For example, ultrafast spectroscopic methods, such as transient absorption spectroscopy, could be used to directly observe the excited-state dynamics and short-lived intermediates involved in its photochemical reactions. nih.gov Advanced Nuclear Magnetic Resonance (NMR) techniques will be crucial for characterizing the complex architectures of polymers and liquid crystals derived from this compound.
The synergy between experimental data and computational analysis represents a powerful characterization tool. As demonstrated with similar molecules, Density Functional Theory (DFT) calculations can be employed to optimize molecular geometries and accurately predict vibrational (IR) and NMR spectra, aiding in the precise assignment of experimental results. clinicsearchonline.org Visualizing the molecular electrostatic potential (MEP) can provide critical insights into the molecule's reactivity and intermolecular interactions. clinicsearchonline.org
| Crystallographic Data for this compound | |
| Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 266.32 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 7.3543 (3) Å, b = 6.2617 (3) Å, c = 31.3872 (13) Å |
| Unit Cell Volume | 1445.39 (11) ų |
| Molecules per Unit Cell (Z) | 4 |
| Data Source | nih.gov |
Rational Design of Next-Generation Functional Materials
This compound is a promising platform for the rational design of new functional materials, owing to its rigid, conjugated structure and solid-state blue emission. nih.govumsl.edu Its established role as an intermediate for liquid crystals and polymers provides a foundation for creating more sophisticated materials. umsl.edu
A significant future direction is the incorporation of this molecule as a building block in Metal-Organic Frameworks (MOFs). rsc.org Its linear, rigid geometry and potential for further functionalization make it an ideal candidate for a linker or strut, enabling the top-down design of MOFs with tailored pore structures and functionalities for applications in gas storage, separation, or catalysis. rsc.org
In the field of organic electronics, the inherent fluorescence of the compound can be exploited. Through rational design—for instance, by modifying the substituents on the phenyl rings or extending the conjugated system—its photophysical properties can be tuned. This could lead to the development of next-generation organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. The design process would focus on optimizing parameters like emission wavelength, quantum efficiency, and charge carrier mobility.
Enhanced Computational Approaches for Predictive Material Science
Computational chemistry is poised to play a transformative role in accelerating the discovery and design of materials based on this compound. Enhanced computational approaches can provide deep mechanistic insights and accurately predict material properties before synthesis, saving significant time and resources.
Density Functional Theory (DFT) is a powerful tool for this purpose. Future studies can use DFT to explore reaction mechanisms, such as determining whether cycloaddition reactions proceed via concerted or stepwise pathways. researchgate.net For predicting the performance of derived materials in electronic applications, computational methods can be used to calculate key parameters like ionization potential, electron affinity, HOMO/LUMO energy levels, and redox potentials, as has been done for other organic electronic materials. sciforum.net
Beyond DFT, higher-level computational methods will be necessary to achieve greater accuracy in predicting complex phenomena. Hybrid approaches like the ONIOM method, or more computationally intensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), can provide quantitatively correct predictions of stereoselectivity in reactions, a critical aspect for synthesizing chiral materials. researchgate.net These advanced models will be essential for the in silico design of novel catalysts, liquid crystals, and electronic materials with precisely targeted properties.
Q & A
Q. What are the established synthetic methodologies for 1,4-Bis(4-methoxyphenyl)buta-1,3-diene?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves coupling 4-methoxyphenylboronic acid with 1,4-diiodobutadiene derivatives using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalysts in the presence of a base like KOtBu. This method ensures regioselectivity and high yields (up to 85–90%) . Alternative routes may include Wittig reactions or conjugated diene syntheses, but cross-coupling is preferred for scalability and precision.
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for confirming the (1E,3E)-configuration of the conjugated diene system and the planar arrangement of methoxyphenyl substituents. Crystallographic data (e.g., bond lengths, torsion angles) are critical for validating stereochemistry . Complementary techniques include:
- NMR : ¹H and ¹³C NMR to confirm methoxy group integration and diene proton coupling patterns.
- IR Spectroscopy : To identify C=C stretching vibrations (~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
Q. What safety precautions are required when handling this compound?
While specific toxicity data are limited, structurally similar aromatic dienes exhibit skin/eye irritation (GHS Category 2/2A). Recommended precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Working in a fume hood to avoid inhalation.
- Storage in airtight containers away from oxidizers .
Q. How stable is this compound under varying experimental conditions?
Stability depends on environmental factors:
- Light : Protect from UV exposure to prevent [2+2] cycloaddition or isomerization.
- Temperature : Store at 2–8°C to minimize thermal degradation.
- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of methoxy groups. Stability assays using TGA/DSC are recommended for long-term studies .
Advanced Research Questions
Q. What are the photophysical properties of this compound?
The extended π-conjugation system enables strong absorption in the UV range (λmax ~300–350 nm), making it suitable for optoelectronic applications. Time-resolved fluorescence spectroscopy reveals a short excited-state lifetime (<10 ns), suggesting limited suitability for light-emitting devices but potential as a photosensitizer. Computational studies (TD-DFT) can correlate experimental absorption spectra with electronic transitions .
Q. What governs the regioselectivity of electrophilic additions to the diene system?
Protonation or electrophilic attack occurs preferentially at terminal carbons (C1/C3) due to resonance stabilization of the allylic carbocation. For example, HBr addition yields 1,2- and 1,4-adducts, with ratios influenced by solvent polarity and temperature. Mechanistic studies using deuterium labeling or in-situ NMR are critical for mapping reaction pathways .
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 70% vs. 90%) may arise from:
- Catalyst loading variations (e.g., 2 mol% vs. 5 mol% Pd).
- Purification methods (column chromatography vs. recrystallization).
- Moisture sensitivity of intermediates.
Reproducibility requires strict control of reaction conditions and validation via HPLC or GC-MS to quantify by-products .
Q. Can this compound serve as a precursor for covalent organic frameworks (COFs)?
The diyne analog (1,4-Bis(4-aminophenyl)butadiyne) has been incorporated into COFs for photocatalytic H₂ generation . For this compound, methoxy groups may hinder polymerization, but post-synthetic demethylation could expose hydroxyls for cross-linking. Exploratory studies should focus on Sonogashira coupling or alkyne metathesis.
Q. Does this compound exhibit biological activity or receptor interactions?
Bis(4-hydroxyphenyl)buta-1,3-diene derivatives are precursors to bioactive natural products like thiarubrines . While the methoxy derivative’s bioactivity is underexplored, molecular docking studies could predict interactions with estrogen receptors or antioxidant enzymes. In vitro assays (e.g., cytotoxicity, ROS scavenging) are recommended for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
